4-(4-Hexylphenyl)benzoic acid is an organic compound belonging to the class of benzoic acids, characterized by a hexylphenyl substituent at the para position. This compound exhibits interesting properties that make it valuable in materials science, particularly in the field of liquid crystals. Its molecular structure allows for unique interactions and phase behaviors, which are crucial in applications involving liquid crystal displays and other optoelectronic devices.
4-(4-Hexylphenyl)benzoic acid can be synthesized from various precursors, typically involving the functionalization of benzoic acid derivatives. It is classified as a mesogenic compound due to its ability to form liquid crystalline phases, specifically smectic and nematic phases, under certain conditions. This classification is significant for its applications in liquid crystal technology.
The synthesis of 4-(4-Hexylphenyl)benzoic acid typically involves several key methods:
The molecular formula of 4-(4-Hexylphenyl)benzoic acid is C_{19}H_{26}O_{2}. Its structure consists of a benzoic acid moiety with a hexylphenyl group attached at the para position.
4-(4-Hexylphenyl)benzoic acid participates in various chemical reactions typical for carboxylic acids:
The mechanism of action for 4-(4-Hexylphenyl)benzoic acid primarily relates to its behavior as a liquid crystal:
4-(4-Hexylphenyl)benzoic acid has significant applications in scientific fields:
4-(4-Hexylphenyl)benzoic acid (C₁₉H₂₂O₂; CID 13554588) represents a structurally distinct class of CYP102A1 substrates characterized by a biphenyl core with an alkyl chain extension [8]. This compound belongs to a category of fatty acid mimics engineered to probe the active site plasticity of the cytochrome P450 enzyme CYP102A1 (P450BM3) from Bacillus megaterium [1]. Spectroscopic binding studies confirm high-affinity interaction between CYP102A1 and this substrate, with a dissociation constant (Kd) of 2.6 ± 0.1 μM – comparable to natural fatty acid substrates like laurate [1]. This affinity surpasses many non-native substrates, indicating effective accommodation of the compound’s biphenyl moiety within the enzyme’s substrate channel.
The catalytic efficiency is evidenced by NADPH consumption rates reaching 45 ± 1 min⁻¹, with a coupling efficiency of 77% – indicating minimal unproductive electron diversion ("uncoupling") [1]. Structural analysis suggests the hexyl chain positions the terminal methyl groups (ω, ω-1, ω-2) proximal to the heme iron, enabling hydroxylation at these positions. The benzoic acid group likely forms ionic/hydrogen-bonding interactions with active site residues (e.g., Arg47, Tyr51), mirroring carboxylate binding of natural fatty acids [1] [7].
Parameter | Value | Significance |
---|---|---|
Dissociation Constant (Kd) | 2.6 ± 0.1 μM | Indicates strong binding affinity comparable to natural fatty acid substrates |
NADPH Consumption Rate | 45 ± 0.1 min⁻¹ | Reflects catalytic activity and electron transfer efficiency |
Coupling Efficiency | 77% | High proportion of electrons utilized productively for hydroxylation |
Primary Hydroxylation Sites | ω-1, ω-2 positions | Reveals regioselectivity influenced by alkyl chain positioning |
Molecular Formula | C₁₉H₂₂O₂ | Structural complexity accommodated within active site |
Whole-cell biotransformations using E. coli expressing CYP102A1 demonstrate efficient ω-hydroxylation of 4-(4-Hexylphenyl)benzoic acid. These systems leverage cellular cofactor regeneration and membrane permeability advantages, achieving 86% conversion of 5 mM substrate within 4 hours in biphasic reactor systems [1]. Metabolite profiling identifies two primary mono-hydroxylated products: ω-1-hydroxyhexylbenzoic acid (3.8 mM yield) and ω-2-hydroxyhexylbenzoic acid (0.5 mM yield), confirming hydroxylation at the terminal (ω-1) and sub-terminal (ω-2) carbons of the hexyl chain [1]. Minor quantities of dihydroxylated derivatives are also detected, suggesting potential secondary oxidation events under prolonged incubations.
The biphasic system (aqueous buffer/organic solvent) enhances substrate solubility and product recovery, mitigating cytotoxicity and improving process yields. Turnover numbers reach 4.1 min⁻¹ in whole cells – approximately 40% of the activity observed in cell-free extracts [1] [7]. This reduction is attributed to:
The regeneration of reduced nicotinamide cofactors (NADPH) critically impacts the scalability of P450 biocatalysis. Comparative studies between cell-free extracts (CFEs) and whole-cell systems reveal significant operational differences:
Cell-Free Systems: Supplementation with NADPH and a glucose-6-phosphate/glucose-6-phosphate dehydrogenase (G6PDH) regeneration system drives rapid substrate turnover. CFEs achieve 100% conversion of 5 mM 4-(4-Hexylphenyl)benzoic acid within 1 hour, yielding a turnover number (TON) of 10.5 min⁻¹ [1]. However, this necessitates continuous exogenous NADPH addition, increasing process costs substantially. Uncoupling (non-productive NADPH oxidation) remains ~23% [1].
Whole-Cell Systems: Endogenous metabolism regenerates NADPH via glycolysis and the pentose phosphate pathway. Although TON decreases to 4.1 min⁻¹, the self-sustaining cofactor recycling eliminates direct cofactor costs [1] [7]. Biphasic reactors further improve yields by reducing substrate/product inhibition.
Table 2: Performance Comparison of Biocatalytic Systems
Parameter | Cell-Free Extract | Whole-Cell System |
---|---|---|
Conversion (5 mM Substrate) | 100% in 1 hour | 86% in 4 hours |
Turnover Number (min⁻¹) | 10.5 | 4.1 |
NADPH Source | Exogenous + enzymatic regeneration | Endogenous cellular metabolism |
Cofactor Cost | High | Negligible |
Process Complexity | Moderate-High (enzyme isolation, cofactor addition) | Low (fermentation-based) |
Recent advances focus on metabolic engineering of host strains to enhance NADPH availability. Overexpression of glucose dehydrogenase (gdh) or pentose phosphate pathway genes (e.g., zwf encoding G6PDH) in whole-cell biocatalysts can elevate NADPH pools by 2–3 fold, potentially bridging the productivity gap with CFEs while retaining cofactor autonomy [7] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: